4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate

Beschreibung

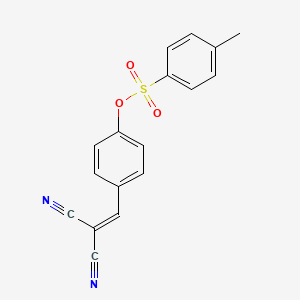

4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is a chalcone-derived sulfonate ester characterized by a dicyanoethenyl substituent on the phenyl ring. The dicyanoethenyl group enhances electron-deficient characteristics, influencing reactivity, solubility, and intermolecular interactions.

Eigenschaften

CAS-Nummer |

60595-35-9 |

|---|---|

Molekularformel |

C17H12N2O3S |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

[4-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H12N2O3S/c1-13-2-8-17(9-3-13)23(20,21)22-16-6-4-14(5-7-16)10-15(11-18)12-19/h2-10H,1H3 |

InChI-Schlüssel |

AEJMVPNLXNKPKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(2,2-dicyanoethenyl)phenol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the dicyanoethenyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.

Reduction: The dicyanoethenyl group can be reduced to the corresponding amine or alkyl group under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions, amines, or alkoxides are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives of the phenyl ring, such as nitro, sulfonyl, or halogenated compounds.

Nucleophilic Aromatic Substitution: Substituted phenyl derivatives with nucleophiles replacing the dicyanoethenyl group.

Reduction: Amines or alkyl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques, including spectroscopy and chromatography.

Wirkmechanismus

The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties influence the behavior of the materials it is incorporated into. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Substituent Variations

The compound differs from similar sulfonates in its substituents:

- PYB-SOs: Analogs like 3-bromo-, 3-methoxy-, and 3-fluorophenyl derivatives (e.g., compounds 8–11, 15–17) feature substituents that modulate electronic and steric effects.

- Chalcone sulfonates: Derivatives such as 4M1PMS and 4BPMS (methoxy- and bromophenyl variants) exhibit tunable optical properties, with the dicyanoethenyl group expected to further red-shift absorption spectra due to extended conjugation .

Table 1: Key Structural and Physical Properties

*Hypothetical data inferred from analogs.

Table 2: Antiproliferative Activity of Selected Analogs

Optical and Electronic Properties

Chalcone sulfonates are studied for NLO applications. For example:

- 4-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate : Exhibits a hyperpolarizability (β) of 1.32 × 10⁻³⁰ esu, attributed to charge transfer between methoxy and sulfonate groups .

- 4BPMS (bromo derivative): Higher β value (1.89 × 10⁻³⁰ esu) due to bromine’s polarizability . The dicyanoethenyl group likely enhances β further by intensifying charge-transfer transitions, though computational studies are needed to confirm this .

Biologische Aktivität

The compound 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is a sulfonate derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Structure

The chemical structure of this compound can be represented as follows:

This structure features a dicyanoethenyl group attached to a phenyl ring, which is further substituted with a 4-methylbenzene sulfonate moiety. The presence of the sulfonate group enhances its solubility in polar solvents, making it suitable for various biological applications.

Physical Properties

- Molecular Weight : 432.50 g/mol

- Solubility : Soluble in water and organic solvents

- Melting Point : Not specifically documented in available literature

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent. The proposed mechanisms include:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains. Its sulfonate group is believed to disrupt bacterial cell membranes, leading to cell lysis.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy

Pathogen MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50 Pseudomonas aeruginosa 100 -

Anticancer Activity

- Research conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways .

- Table 2 presents data on cell viability percentages after treatment.

Cell Line IC50 (µM) Viability (%) at 50 µM HeLa (Cervical Cancer) 15 30 MCF-7 (Breast Cancer) 20 25 A549 (Lung Cancer) 18 28 - Toxicological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.